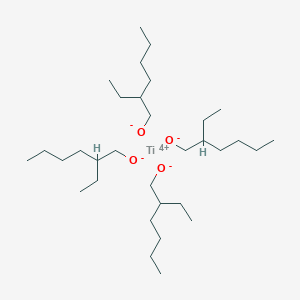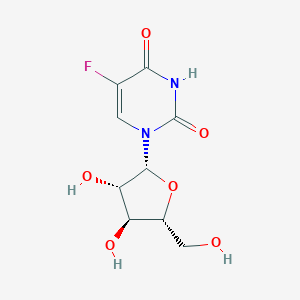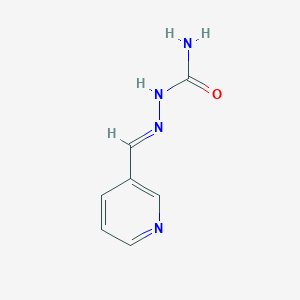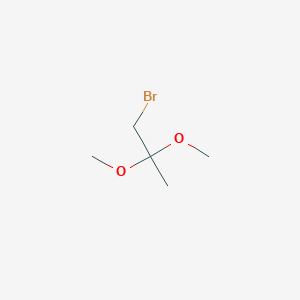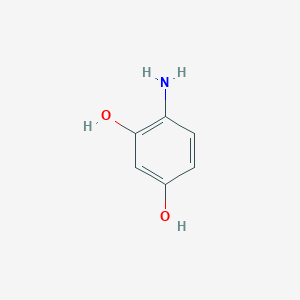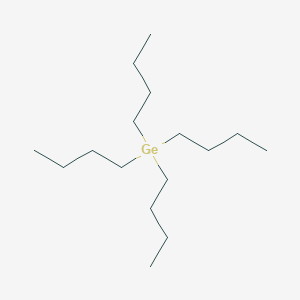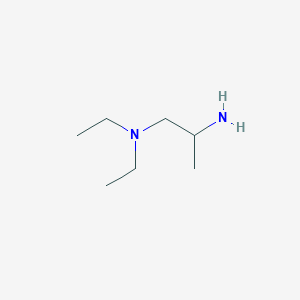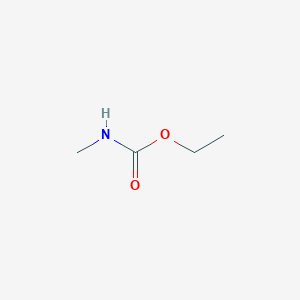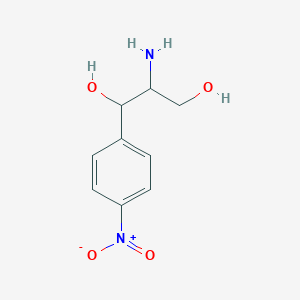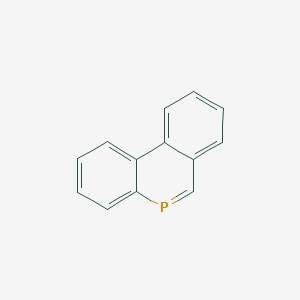
Phosphanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphanthridine is a heterocyclic compound that contains three nitrogen atoms and a phosphorus atom in its structure. It was first synthesized in 1936 by Michael Dewar and his colleagues. Since then, phosphanthridine has attracted the attention of many researchers due to its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of phosphanthridine is not fully understood. However, it has been proposed that phosphanthridine induces apoptosis in cancer cells by activating the caspase pathway. Phosphanthridine also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Moreover, phosphanthridine can interact with DNA and RNA, leading to the inhibition of DNA synthesis and RNA transcription.
Efectos Bioquímicos Y Fisiológicos
Phosphanthridine has been shown to induce oxidative stress and DNA damage in cancer cells. It also affects the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, phosphanthridine can inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using phosphanthridine in lab experiments include its potent anti-tumor activity, its fluorescent properties, and its ability to interact with DNA and RNA. However, the limitations of using phosphanthridine include its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
Future research on phosphanthridine should focus on the development of more efficient synthesis methods and the identification of its molecular targets in cancer cells. Moreover, the use of phosphanthridine in combination with other anti-cancer drugs should be explored. Furthermore, the potential use of phosphanthridine as a therapeutic agent for viral infections and inflammatory diseases should be investigated. Finally, the development of phosphanthridine-based fluorescent probes for imaging biological structures should be pursued.
Conclusion:
In conclusion, phosphanthridine is a promising compound with potent anti-tumor, anti-inflammatory, and anti-viral activities. Its unique chemical and biological properties make it an attractive candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of phosphanthridine have been discussed in this paper.
Métodos De Síntesis
Phosphanthridine can be synthesized through several methods, including the reaction of 2-aminopyridine with triphenylphosphine and subsequent oxidation with iodine, the reaction of 2-aminopyridine with chlorodiphenylphosphine, and the reaction of 2-aminopyridine with chlorodiphenylphosphine and subsequent oxidation with hydrogen peroxide. The yields of these methods range from 30% to 70%.
Aplicaciones Científicas De Investigación
Phosphanthridine has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. Phosphanthridine also exhibits anti-inflammatory and anti-viral activities. Moreover, phosphanthridine has been used as a fluorescent probe for imaging biological structures and as a ligand for metal complexes.
Propiedades
Número CAS |
161-95-5 |
|---|---|
Nombre del producto |
Phosphanthridine |
Fórmula molecular |
C13H9P |
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
phosphanthridine |
InChI |
InChI=1S/C13H9P/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H |
Clave InChI |
GUXJCLTWFNVNIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=PC3=CC=CC=C23 |
SMILES canónico |
C1=CC=C2C(=C1)C=PC3=CC=CC=C23 |
Sinónimos |
Phosphanthridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



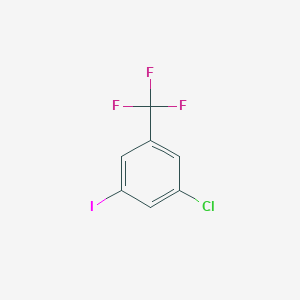

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)

